(Azulen-6-yl)methyl bromoacetate
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Overview
Description
(Azulen-6-yl)methyl bromoacetate is an organic compound that belongs to the class of azulene derivatives. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties. The this compound compound is characterized by the presence of a bromoacetate group attached to the azulene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-6-yl)methyl bromoacetate typically involves the bromination of azulene followed by esterification. One common method includes the reaction of azulene with bromine in the presence of a catalyst to form bromoazulene. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (Azulen-6-yl)methyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The azulene ring can undergo oxidation to form azulene quinones or reduction to form dihydroazulenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of azulen-6-yl methyl azide or azulen-6-yl methyl thiol.
Oxidation: Formation of azulene quinones.
Reduction: Formation of dihydroazulenes.
Scientific Research Applications
(Azulen-6-yl)methyl bromoacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of azulene-based compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in dermatological treatments and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and optoelectronic materials
Mechanism of Action
The mechanism of action of (Azulen-6-yl)methyl bromoacetate involves its interaction with biological targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, its ability to form reactive intermediates allows it to interact with cellular components, potentially leading to anticancer effects .
Comparison with Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Known for its anti-inflammatory and antioxidant activities.
Azulene Quinones: Oxidized forms of azulene with potential biological activities
Uniqueness: (Azulen-6-yl)methyl bromoacetate is unique due to its bromoacetate group, which provides versatility in chemical modifications and reactions. This makes it a valuable intermediate for synthesizing a wide range of azulene-based compounds with diverse applications .
Properties
CAS No. |
825637-92-1 |
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Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
azulen-6-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO2/c14-8-13(15)16-9-10-4-6-11-2-1-3-12(11)7-5-10/h1-7H,8-9H2 |
InChI Key |
KREIXMIUMVZLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C=CC2=C1)COC(=O)CBr |
Origin of Product |
United States |
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